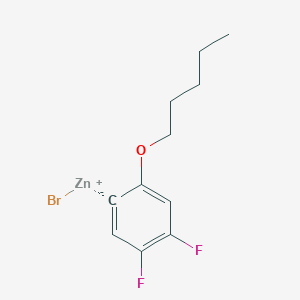
(4,5-Difluoro-2-(n-pentyloxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 4,5-difluoro-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4,5-difluoro-2-(n-pentyloxy)phenyl bromide+Zn→(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and concentration of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, boronic acids, and other organometallic reagents.
Conditions: Typically, these reactions are carried out under inert atmospheres, with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction requirements.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds efficiently makes it a crucial tool in the development of new synthetic methodologies.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this reagent can have significant biological activity. For example, intermediates in drug synthesis often utilize such organozinc compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in forming complex molecular structures is essential for developing new materials with unique properties.
Mécanisme D'action
The mechanism by which (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc chloride
- (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc iodide
Uniqueness
Compared to its analogs, (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its solubility in THF and compatibility with various catalytic systems further enhance its utility.
Propriétés
Formule moléculaire |
C11H13BrF2OZn |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-difluoro-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-2-3-4-7-14-9-5-6-10(12)11(13)8-9;;/h6,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GIEGRJBDLZPHTA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


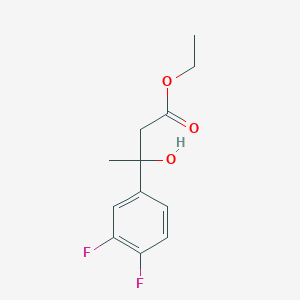
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
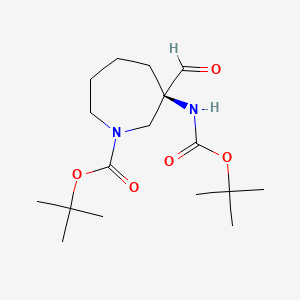
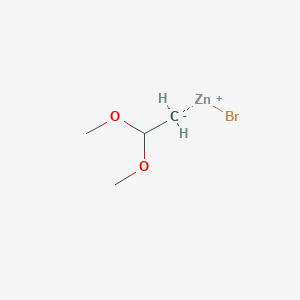
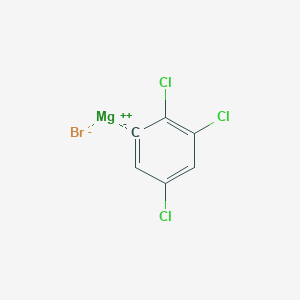
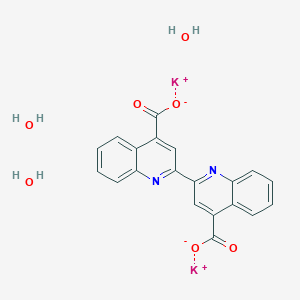
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
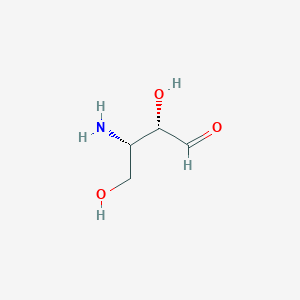
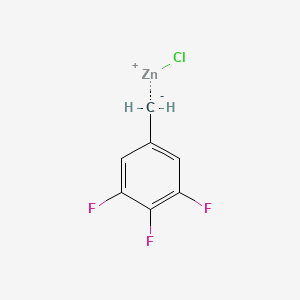

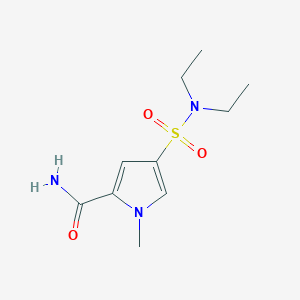
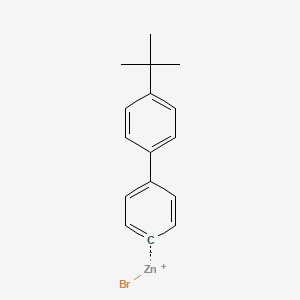
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
